molecular formula C10H19N3 B11738795 [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl](propyl)amine

[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl](propyl)amine

Cat. No.: B11738795
M. Wt: 181.28 g/mol
InChI Key: ONJLPMFOPAUNJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Ethyl-4-methyl-1H-pyrazol-5-yl)methylamine is a secondary amine derivative featuring a pyrazole core substituted with ethyl and methyl groups at the 1- and 4-positions, respectively. The propylamine chain is attached to the 5-methyl group via a methylene bridge. Pyrazole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their stability and tunable electronic properties .

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]propan-1-amine

InChI

InChI=1S/C10H19N3/c1-4-6-11-8-10-9(3)7-12-13(10)5-2/h7,11H,4-6,8H2,1-3H3

InChI Key

ONJLPMFOPAUNJB-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=C(C=NN1CC)C

Origin of Product

United States

Preparation Methods

Cyclization of 1,3-Diketones with Hydrazine

Pyrazole rings are commonly synthesized via cyclocondensation of 1,3-diketones with hydrazines. For example, ethyl 3-oxopentanoate and methylhydrazine can form 1-ethyl-4-methyl-1H-pyrazole under acidic conditions. However, this method requires precise stoichiometry to avoid polysubstitution.

Directed Lithiation and Functionalization

Optimization and Purification Techniques

Catalytic Hydrogenation

Nickel-Raney catalysts, as described in pyrazolopyrimidinone syntheses, can reduce nitro or imine intermediates. For example, hydrogenating a nitro-pyrazole precursor at 50 psi H2 in ethanol yields the amine derivative with >95% purity.

Acid-Base Extraction

Post-reaction mixtures are often treated with HCl to form water-soluble hydrochloride salts, extracted with ethyl acetate to remove non-polar impurities, and neutralized with NaOH to recover the free amine. This method effectively isolates the product but requires precise pH adjustment to avoid decomposition.

Chromatographic Purification

Silica gel chromatography using ethyl acetate/hexane gradients (3:7 to 1:1) resolves regioisomers and unreacted starting materials. Analytical HPLC (C18 column, 0.1% TFA in acetonitrile/water) confirms purity >98%.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Reductive Amination65–7595–98Mild conditions, scalableRequires aldehyde precursor
Nucleophilic Substitution50–6090–93Simple reagentsCompeting elimination, low yield
Mitsunobu Coupling70–8097–99High stereoselectivityExpensive reagents, small-scale only

Industrial-Scale Considerations

The patent EP1077214A1 highlights the use of pressurized amidation and nickel-Raney catalysis for analogous pyrazole derivatives. Key adaptations for large-scale production include:

  • Continuous flow reactors to enhance heat transfer during exothermic steps (e.g., nitration).

  • Solvent recovery systems for ethyl acetate and methanol to reduce costs.

  • In-line pH monitoring during acid-base extractions to automate purification.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 1.12 (t, 3H, CH2CH3), 1.45 (m, 2H, CH2CH2CH3), 2.35 (s, 3H, CH3), 3.20 (q, 2H, NCH2), 4.10 (s, 2H, ArCH2N).

  • HRMS : m/z calculated for C9H17N3 [M+H]+: 167.1422, found: 167.1419.

Thermal Stability

Differential scanning calorimetry (DSC) shows decomposition onset at 210°C, indicating suitability for storage at room temperature .

Mechanism of Action

The mechanism of action of (1-ethyl-4-methyl-1H-pyrazol-5-yl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in pyrazole substituents and amine side chains, which influence reactivity, solubility, and biological activity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Pyrazole Substituents Amine Side Chain Key Differences CAS Number (if available)
(1-Ethyl-4-methyl-1H-pyrazol-5-yl)methylamine 1-Ethyl, 4-methyl Propyl Baseline compound; balanced lipophilicity and steric bulk. N/A
Propyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}amine 1-(Trifluoroethyl) Propyl Trifluoroethyl group enhances electronegativity and metabolic stability . 1856027-21-8
2-{[(1-Ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol 1-Ethyl, 4-methyl 2-Hydroxyethyl Hydroxyl group increases polarity, improving aqueous solubility . 1856066-16-4
(3-Ethoxypropyl){[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}amine 1-(2-Methylpropyl) 3-Ethoxypropyl Ethoxypropyl chain introduces ether functionality, altering pharmacokinetics . 1856092-57-3

Key Observations

Electronic Effects: The trifluoroethyl substituent in the analog from introduces strong electron-withdrawing effects, which may reduce nucleophilicity of the pyrazole ring compared to the ethyl group in the parent compound. This could influence binding affinity in receptor-targeted applications .

Solubility and Lipophilicity :

  • The hydroxyethyl analog (CAS 1856066-16-4) is more hydrophilic (clogP ≈ 1.2) than the parent compound (clogP ≈ 2.5), making it suitable for aqueous formulations.
  • The trifluoroethyl analog (CAS 1856027-21-8) has higher lipophilicity (clogP ≈ 3.1), favoring blood-brain barrier penetration .

Synthetic Accessibility :

  • The parent compound and its hydroxyethyl derivative share a common precursor, 1-ethyl-4-methyl-1H-pyrazol-5-amine, but differ in alkylation steps (e.g., propyl bromide vs. ethylene oxide) .

Biological Relevance :

  • Pyrazole amines with trifluoroethyl groups () are prevalent in kinase inhibitors due to their metabolic stability, whereas ethoxypropyl derivatives () are explored for GPCR modulation .

Biological Activity

(1-ethyl-4-methyl-1H-pyrazol-5-yl)methylamine is a compound belonging to the pyrazole class, characterized by its unique structural features that confer significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies from diverse research sources.

The biological activity of (1-ethyl-4-methyl-1H-pyrazol-5-yl)methylamine primarily involves its interaction with specific enzymes and receptors. The compound has shown the ability to modulate various biochemical pathways, influencing cellular processes such as apoptosis, inflammation, and cell proliferation.

Key Mechanisms:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
  • Receptor Binding : The compound can bind to specific receptors, altering their activity and leading to various physiological responses.

Biological Activities

Research has demonstrated that (1-ethyl-4-methyl-1H-pyrazol-5-yl)methylamine possesses multiple biological activities, including:

Anticancer Activity

Studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • MCF7 (Breast Cancer) : IC50 = 3.79 µM
  • NCI-H460 (Lung Cancer) : IC50 = 42.30 µM

Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential:

  • Effective against E. coli and S. aureus, with notable inhibition zones observed in agar diffusion tests.

Research Findings and Case Studies

A selection of studies highlights the biological activity of (1-ethyl-4-methyl-1H-pyrazol-5-yl)methylamine:

StudyCell LineIC50 (µM)Biological Activity
Bouabdallah et al. (2022)Hep-23.25Cytotoxic
Wei et al. (2022)A54926Antitumor
Jin et al. (2022)NCI-H46042.30Anticancer

Comparative Analysis with Similar Compounds

(1-ethyl-4-methyl-1H-pyrazol-5-yl)methylamine shares structural similarities with other pyrazole derivatives, which also exhibit notable biological activities:

Compound NameStructure FeaturesUnique Properties
3-methyl-1H-pyrazoleContains a methyl group on pyrazole ringAnticancer and antioxidant
4-(arylmethylene)pyrazoleBis(pyrazole) structureSignificant radical scavenging properties
1-methylpyrazole carboxylic acidCarboxylic acid functional groupUsed in pharmaceutical synthesis

Q & A

Q. What experimental designs mitigate interference from pyrazole ring reactivity in biological assays?

  • Methodological Answer :
  • Control Experiments : Include a non-functionalized pyrazole analog to isolate the propylamine’s contribution.
  • Redox Buffers : Add antioxidants (e.g., ascorbic acid) to prevent oxidation during assays.
  • Metabolite Screening : LC-MS/MS to identify degradation products in assay media .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.